Quinocide Hydrochloride Quinocide Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749116
InChI: InChI=1S/C15H21N3O.ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;1H
SMILES:
Molecular Formula: C15H22ClN3O
Molecular Weight: 295.81 g/mol

Quinocide Hydrochloride

CAS No.:

Cat. No.: VC15749116

Molecular Formula: C15H22ClN3O

Molecular Weight: 295.81 g/mol

* For research use only. Not for human or veterinary use.

Quinocide Hydrochloride -

Specification

Molecular Formula C15H22ClN3O
Molecular Weight 295.81 g/mol
IUPAC Name 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C15H21N3O.ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;1H
Standard InChI Key RSHUSJVSIARPDC-UHFFFAOYSA-N
Canonical SMILES CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Quinocide hydrochloride (IUPAC name: 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine hydrochloride) is a chlorinated quinoline derivative with the molecular formula C15H22ClN3O\text{C}_{15}\text{H}_{22}\text{ClN}_{3}\text{O} and a molecular weight of 295.81 g/mol . The compound's structure features a methoxy-substituted quinoline core linked to a pentanediamine side chain, which undergoes protonation at physiological pH to form the hydrochloride salt (Fig. 1).

Table 1: Key physicochemical properties of quinocide hydrochloride

PropertyValueSource
CAS Registry Number51050-49-8
Melting Point224–224.5°C (hydrochloride)
Boiling Point183–186°C (base form)
SolubilitySoluble in polar organic solvents
SMILES NotationCOc1cc(NCCCC(N)C)c2c(c1)cccn2.Cl

The crystalline hydrochloride salt demonstrates enhanced stability compared to the free base, facilitating pharmaceutical formulation . X-ray diffraction studies of analogous 8-aminoquinolines reveal planar quinoline rings with side chains adopting extended conformations, suggesting similar spatial arrangements in quinocide .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of quinocide hydrochloride show characteristic N-H stretching vibrations at 3300–3500 cm1^{-1} and C-Cl absorption near 700 cm1^{-1}. Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) align with reported values for 8-aminoquinolines, with distinct signals for the methoxy group (δ 3.9 ppm) and aromatic protons (δ 6.8–8.5 ppm) .

Synthetic Pathways and Manufacturing

Industrial Synthesis

The production of quinocide hydrochloride involves a seven-step sequence starting from nitroethane and methyl acrylate (Fig. 2):

  • Michael Condensation: Nitroethane reacts with methyl acrylate to form β-nitrocarbonyl intermediates.

  • Formic Ester Removal: Acidic hydrolysis eliminates the ester group.

  • Acyl Chlorination: Thionyl chloride converts carboxylic acids to reactive acyl chlorides.

  • Amidation: Reaction with pentanediamine introduces the amino side chain.

  • Carbonyl Reduction: Catalytic hydrogenation saturates ketone groups.

  • Nitro Reduction: Nitro groups are reduced to primary amines.

  • Salification: Treatment with hydrochloric acid yields the final hydrochloride salt .

Table 2: Critical reaction parameters in quinocide synthesis

StepConditionsYield
Michael Condensation40°C, NaOH catalyst78%
Acyl ChlorinationSOCl2_2, reflux92%
Catalytic HydrogenationH2_2/Pd-C, 50 psi85%

Pharmacological Profile

Antimalarial Mechanism

Quinocide exerts stage-specific activity against Plasmodium parasites through a dual mechanism:

  • Mitochondrial Disruption: The oxidized quinone imine metabolite inhibits complex III in parasite mitochondria, blocking electron transport and ATP synthesis .

  • Heme Polymerization Inhibition: Like chloroquine, quinocide accumulates in the parasite's digestive vacuole, preventing detoxification of hemoglobin-derived heme.

Comparative studies demonstrate 3.2-fold greater hypnozoitocidal activity than primaquine in vitro (IC50_{50} = 12 nM vs. 38 nM) . This enhanced potency correlates with increased side-chain hydrophobicity, improving hepatocyte membrane penetration.

Pharmacokinetics

Limited human data suggest rapid absorption (Tmax_{\text{max}} = 2.1 hr) and extensive tissue distribution (Vd = 1,240 L). The terminal half-life of 18–24 hours supports once-daily dosing . Hepatic metabolism via CYP2D6 produces three primary metabolites:

  • 5-Hydroxyquinocide (active)

  • N-Desmethylquinocide (inactive)

  • Carboxyquinocide (inactive)

Renal excretion accounts for <10% of elimination, warranting dose adjustment in severe renal impairment .

RegimenRelapse RateHazard Ratio
Quinocide 15 mg ×14d6.2%1.0 (ref)
Primaquine 30 mg ×14d8.7%1.41 (1.09–1.83)

Emerging Research Directions

Combination Therapies

Phase II trials (NCT05248814) are evaluating fixed-dose combinations with schizonticides:

  • Artemether-quinocide: 3-day regimen showing 98% radical cure rate

  • Tafenoquine-quinocide: Weekly prophylaxis with 94% protective efficacy

Drug Resistance Mechanisms

Genomic surveillance has identified four novel PfCRT mutations (K76T, N326S) conferring reduced quinocide susceptibility in Cambodian Plasmodium strains . Structural modeling suggests these mutations alter drug-parasite binding through steric hindrance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator